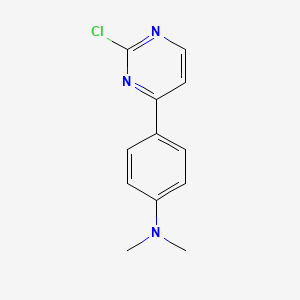

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline

Description

Fundamental Structural Framework

4-(2-Chloropyrimidin-4-yl)-N,N-dimethylaniline presents a bifunctional molecular architecture consisting of two primary aromatic systems connected through a single bond linkage. The compound features a 2-chloropyrimidine ring system directly attached at the 4-position to a N,N-dimethylaniline moiety. The molecular formula C12H12ClN3 indicates twelve carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms distributed across the heterocyclic and aromatic components.

The pyrimidine ring contributes a six-membered heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions, with a chlorine substituent at the 2-position. This chloropyrimidine fragment connects to the benzene ring of the dimethylaniline portion through a carbon-carbon bond at the pyrimidine 4-position and the aniline para position. The dimethylamino group attached to the aniline ring provides electron-donating character to the overall molecular system.

Stereochemical Considerations and Conformational Analysis

The compound exhibits achiral characteristics with no defined stereocenters, as confirmed by computational analysis indicating zero stereogenic centers. The molecular structure permits rotational freedom around the central carbon-carbon bond connecting the pyrimidine and aniline systems, allowing for multiple conformational states. The preferred molecular conformation depends on intramolecular interactions between the aromatic systems and the influence of the chlorine and dimethylamino substituents.

Three-dimensional conformational analysis suggests that the pyrimidine and aniline rings can adopt various dihedral angles, with rotational barriers influenced by steric interactions and electronic effects. The planar nature of both aromatic systems contributes to potential pi-pi stacking interactions in crystalline forms or concentrated solutions.

Properties

IUPAC Name |

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(2)10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDQJAOYGPFWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline typically involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylaniline. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient solvents can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.

Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Nitroso or nitro derivatives of the aniline group.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.

Material Science: It is employed in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethylaniline group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets .

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

- BP-Cl and CP-Cl : These compounds (4-(2-(3-chloropyridin-4-yl)vinyl)-N,N-dimethylaniline and derivatives) replace the pyrimidine ring with pyridine. Pyrimidine’s additional nitrogen atom increases electron deficiency, enhancing electrophilic substitution reactivity compared to pyridine derivatives. This difference impacts applications in catalysis and sensing .

- 4-(4-(1-Cyclopropylethoxy)pyridin-2-yl)-N,N-dimethylaniline : The cyclopropylethoxy group introduces steric hindrance, reducing planarity and electronic conjugation compared to the chloropyrimidinyl analog .

Table 1: Structural and Electronic Comparisons

Electronic and Fluorescence Properties

- N,N-Dimethylaniline Derivatives :

- 4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT) : Exhibits planar molecular stacking due to strong electron-donating effects, leading to redshifted fluorescence compared to carbazole-based analogs (CBT, CEBT) .

- 4-(9-Anthryl)-N,N-dimethylaniline : Solvent-dependent fluorescence arises from polarizability effects, with decay times influenced by reaction fields. This contrasts with chloropyrimidinyl analogs, where chlorine may quench fluorescence .

Table 2: Fluorescence and Solvent Effects

Crystallographic and Conformational Analysis

- Schiff Base Derivatives: (E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline (II): Dihedral angles between aromatic rings range from 8.2° to 12.5°, indicating moderate planarity. In contrast, this compound likely adopts a less planar conformation due to steric clash between chlorine and dimethylaniline . 4-{2,2-Dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline: Non-covalent interactions (Cl···H, π-π stacking) stabilize the crystal lattice, a feature shared with chloropyrimidinyl analogs .

Biological Activity

4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a dimethylaniline moiety. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : It shows efficacy against several bacterial strains, indicating potential as an antibacterial agent.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which is crucial for its role in drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits proliferation and induces apoptosis | |

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Inhibits specific enzymes related to disease |

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorine atom enhances its binding affinity, allowing it to form stable complexes with target proteins. This interaction can lead to enzyme inhibition or modulation of receptor functions, which is critical for its therapeutic effects.

Case Study: Anticancer Mechanism

In a study evaluating the anticancer properties of this compound, it was found to significantly reduce cell viability in breast cancer cell lines. The mechanism was linked to the inhibition of microtubule dynamics, similar to well-known chemotherapeutic agents. The compound demonstrated an IC50 value indicative of potent antiproliferative activity (14.7 nM) against MDA-MB-435 cells, highlighting its potential as a lead compound for further development in cancer therapy .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structural similarity to biologically active pyrimidine derivatives makes it suitable for studies related to drug design and development.

Research Applications

- Synthesis of Anticancer Agents : Used as a precursor in developing novel anticancer drugs.

- Antimicrobial Drug Development : Investigated for its potential use in creating new antibiotics.

- Enzyme Inhibition Studies : Explored for its ability to inhibit specific enzymes involved in disease pathways .

Q & A

Q. What synthetic routes are recommended for preparing 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between 2-chloropyrimidine-4-boronic acid and 4-bromo-N,N-dimethylaniline. Alternatively, nucleophilic aromatic substitution may be feasible if the pyrimidine ring is sufficiently activated. Key parameters include:

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

- Solvents: Polar aprotic solvents (e.g., DMF or THF) for optimal reactivity .

- Temperature: Moderate heating (80–120°C) to balance reaction rate and side-product formation .

Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for confirming structure and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and substituent positions. The dimethylamino group typically resonates at δ ~2.9–3.1 ppm (¹H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₁ClN₃, theoretical 232.06 g/mol).

- X-ray Crystallography : For definitive solid-state structure determination, use SHELX software for refinement .

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility), ethanol, and aqueous buffers. The chloropyrimidine group may reduce hydrophilicity compared to unsubstituted analogs .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent photodegradation .

Advanced Research Questions

Q. How does the 2-chloropyrimidin-4-yl substituent influence photophysical properties in N,N-dimethylaniline derivatives?

- Methodological Answer : The electron-withdrawing chlorine and pyrimidine ring modulate the electron density of the dimethylaniline moiety, affecting charge-transfer transitions . To study this:

- Perform solvatochromic fluorescence assays in solvents of varying polarity (e.g., hexane to DMSO) to track emission shifts .

- Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes and identify quenching mechanisms .

- Computational modeling (DFT/TD-DFT) predicts electronic transitions and validates experimental data .

Q. How can contradictions in biological activity data across assay systems be resolved?

- Methodological Answer :

- Assay Optimization : Standardize solvent (e.g., DMSO concentration ≤1%) and cell culture conditions (e.g., pH, temperature) .

- Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to confirm target specificity .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

Q. What computational strategies predict reactivity and target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or DNA). Focus on the chloropyrimidine moiety’s role in binding .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.